molecular formula C6H14N5O4+ B12058831 [[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium

[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium

Cat. No.: B12058831
M. Wt: 220.21 g/mol
InChI Key: IFHFIVFZKCPVJG-BYPYZUCNSA-O
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Description

The compound [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium, also known as N-{N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid, is a complex organic molecule with significant biochemical relevance. It is characterized by its unique structure, which includes both amino and carboxyl functional groups, making it a versatile compound in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium typically involves multi-step organic synthesis techniques. One common method starts with the protection of the amino group of 4-aminobutyric acid, followed by the introduction of the carbamimidoyl group through a reaction with cyanamide under acidic conditions. The final step involves deprotection and purification to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The process often includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound plays a role in metabolic pathways, particularly in amino acid metabolism. It is studied for its potential effects on enzyme activity and protein synthesis.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting metabolic disorders and enzyme deficiencies.

Industry

Industrially, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism by which [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium exerts its effects involves its interaction with specific enzymes and receptors. It can act as a substrate or inhibitor, modulating the activity of enzymes involved in amino acid metabolism. The molecular targets include enzymes like argininosuccinate synthetase and argininosuccinate lyase, which are crucial in the urea cycle.

Comparison with Similar Compounds

Similar Compounds

    Argininosuccinate: A closely related compound involved in the urea cycle.

    Citrulline: Another urea cycle intermediate with similar functional groups.

    Ornithine: An amino acid that shares structural similarities and participates in similar metabolic pathways.

Uniqueness

[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biochemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its role in critical metabolic pathways highlight its importance in both research and industrial applications.

This detailed overview provides a comprehensive understanding of [[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H14N5O4+

Molecular Weight

220.21 g/mol

IUPAC Name

[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H4-,8,9,10,12,13,14,15)/p+1/t4-/m0/s1

InChI Key

IFHFIVFZKCPVJG-BYPYZUCNSA-O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)O

Origin of Product

United States

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